

# (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid chemical properties

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## Compound of Interest

**Compound Name:** 4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid

**Cat. No.:** B1461955

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An In-Depth Technical Guide to (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic Acid: A Cornerstone for Asymmetric Synthesis in Drug Discovery

This guide provides a comprehensive technical overview of (S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthesis protocol, explore its core reactivity, and discuss its applications as a strategic intermediate in medicinal chemistry. This document is designed to be a practical and authoritative resource, grounding theoretical concepts in validated experimental methodology.

## Introduction: The Strategic Value of 3D Scaffolds

In modern medicinal chemistry, the strategic incorporation of three-dimensional (3D) scaffolds is paramount for enhancing molecular complexity and improving pharmacological profiles. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a particularly valuable scaffold.<sup>[1]</sup> Its non-planar, sp<sup>3</sup>-rich structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.<sup>[1]</sup> When combined with the versatile benzoic acid moiety—a common anchor for generating libraries of amides and esters—the resulting molecule becomes a powerful tool for navigating complex pharmacophore space.

(S)-4-(1-(Boc)pyrrolidin-2-yl)benzoic acid embodies this principle. It is a bifunctional molecule featuring:

- A defined stereocenter at the C2 position of the pyrrolidine ring.
- An N-Boc protecting group, which enables selective reactions and can be removed under mild conditions.<sup>[2]</sup>
- A carboxylic acid group, providing a handle for amide bond formation and other derivatizations.

This unique combination makes it a sought-after intermediate for synthesizing sophisticated molecules, particularly in the development of novel therapeutics.

## Physicochemical and Structural Properties

Precise characterization is the foundation of reproducible science. While experimental data for the final acid product is not widely published, we can provide a robust profile based on its direct synthetic precursor, tert-butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate, and established principles of spectroscopy.

## Structural and Chemical Identity

Property	Value	Source(s)
Chemical Name	(S)-4-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)benzoic acid	-
Synonyms	N-Boc-(S)-4-phenylproline, Boc-L-4-phenylproline	-
Molecular Formula	C <sub>16</sub> H <sub>21</sub> NO <sub>4</sub>	[3]
Molecular Weight	291.34 g/mol	[3]
CAS Number	Not consistently reported. The deprotected analog, (S)-4-(pyrrolidin-2-yl)benzoic acid, is CAS 1213448-39-5.	[4][5]
MDL Number	MFCD08751457	[3]

## Spectroscopic Profile

The identity and purity of the compound are confirmed through standard spectroscopic techniques. The following data represents the expected spectral features based on the analysis of its methyl ester precursor and general spectroscopic principles.

**<sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the pyrrolidine ring, the Boc group, and the aromatic protons. Due to the chiral center and restricted rotation around the N-Boc bond, some pyrrolidine protons may appear as complex multiplets.

- Aromatic Protons (H-Ar): Two doublets in the range of  $\delta$  7.4-8.1 ppm, corresponding to the classic AA'BB' system of a 1,4-disubstituted benzene ring.
- Pyrrolidine C2-H: A multiplet (often a triplet or doublet of doublets) around  $\delta$  4.8-5.0 ppm.
- Pyrrolidine CH<sub>2</sub> Protons: A series of complex multiplets between  $\delta$  1.9-3.8 ppm.

- Boc Group ( $-(\text{CH}_3)_3$ ): A characteristic singlet at approximately  $\delta$  1.4-1.5 ppm, integrating to 9H.
- Carboxylic Acid Proton ( $-\text{COOH}$ ): A broad singlet at  $\delta > 12$  ppm, which is exchangeable with  $\text{D}_2\text{O}$ .

#### $^{13}\text{C}$ NMR Spectroscopy:

- Carbonyl ( $\text{C}=\text{O}$ , Carboxylic Acid):  $\delta \sim 170$ -175 ppm.
- Carbonyl ( $\text{C}=\text{O}$ , Boc):  $\delta \sim 154$  ppm.
- Quaternary Carbon (Boc,  $\text{C}(\text{CH}_3)_3$ ):  $\delta \sim 80$  ppm.
- Aromatic Carbons: Signals between  $\delta$  125-148 ppm.
- Pyrrolidine Carbons: Signals in the range of  $\delta$  24-65 ppm.
- Methyl Carbons (Boc,  $-\text{CH}_3$ ):  $\delta \sim 28$  ppm.

#### Infrared (IR) Spectroscopy:

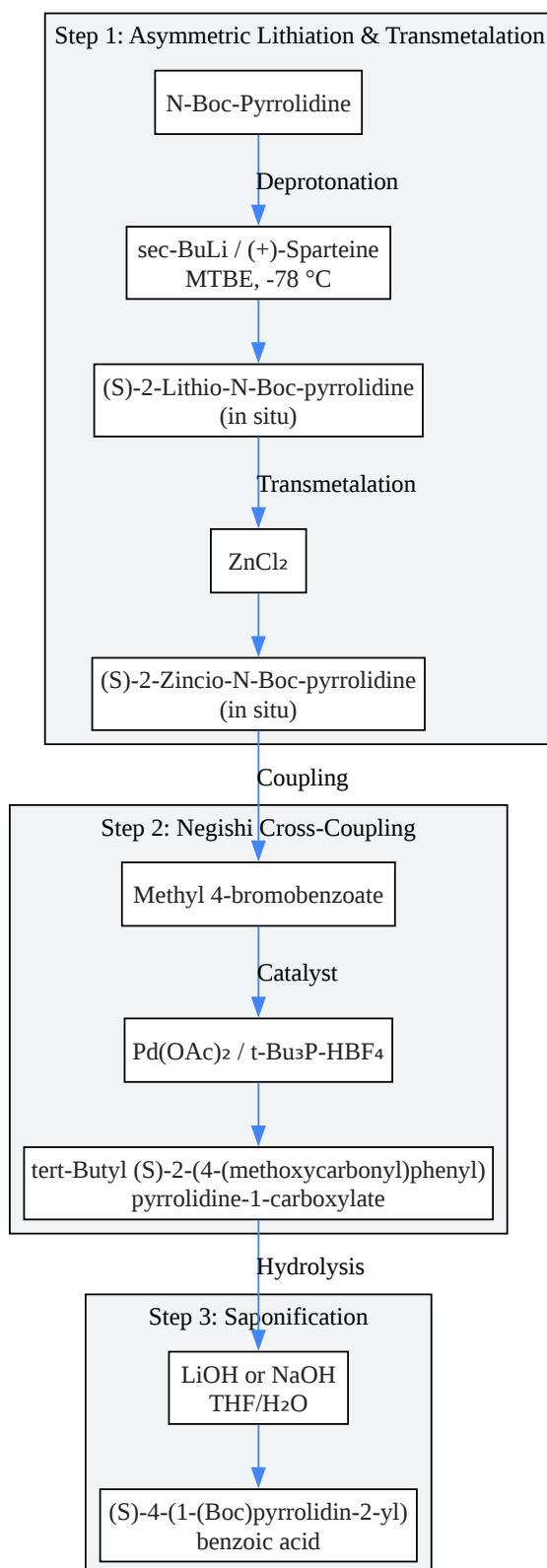
- O-H Stretch (Carboxylic Acid): A very broad band from  $2500$ - $3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded dimer of a carboxylic acid.[\[6\]](#)
- C-H Stretch: Aliphatic and aromatic C-H stretches just below and above  $3000\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around  $1700$ - $1720\text{ cm}^{-1}$ .[\[6\]](#)
- C=O Stretch (Boc Urethane): A strong absorption around  $1680$ - $1700\text{ cm}^{-1}$ .
- C=C Stretch (Aromatic): Peaks around  $1600$  and  $1500\text{ cm}^{-1}$ .[\[6\]](#)

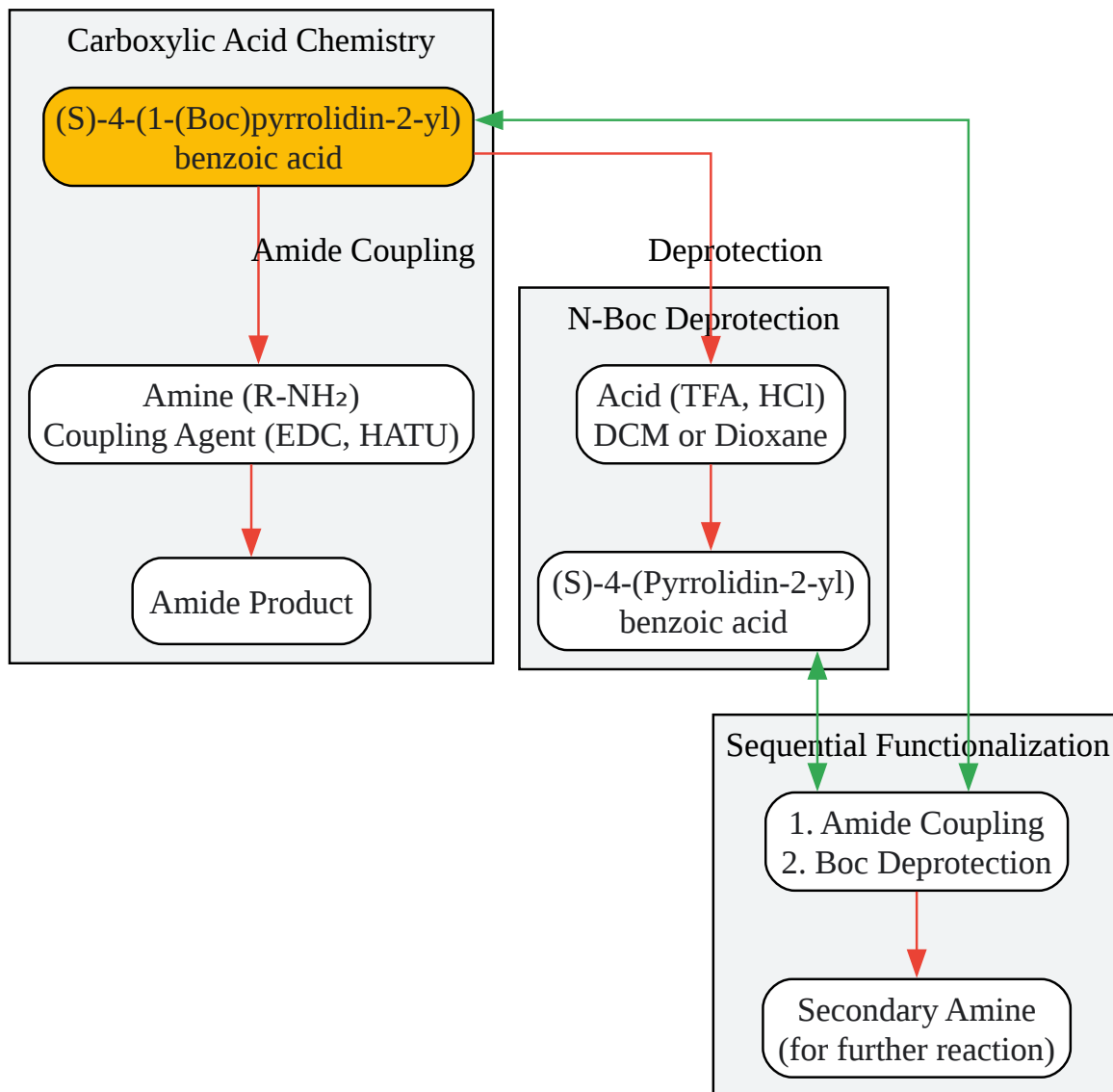
Mass Spectrometry (MS): For ESI(-), the expected  $[\text{M}-\text{H}]^-$  ion would be at  $m/z$  290.14. For ESI(+), the  $[\text{M}+\text{H}]^+$  ion would be at  $m/z$  292.15, and the  $[\text{M}+\text{Na}]^+$  adduct at  $m/z$  314.13.

## Synthesis Protocol: Enantioselective $\alpha$ -Arylation

The most robust and scalable synthesis of this class of compounds relies on the enantioselective deprotonation of N-Boc pyrrolidine, followed by a palladium-catalyzed Negishi cross-coupling reaction.<sup>[7][8]</sup> This methodology provides excellent enantioselectivity and chemical yield. The protocol below first describes the synthesis of the methyl ester precursor, followed by a standard hydrolysis to yield the final acid.

## Workflow Diagram





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